

Application Notes and Protocols for BAY 1125976 in Cancer Cell Line Studies

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Compound of Interest

Compound Name: BAY-7598

Cat. No.: B12427331

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A selective, allosteric inhibitor of AKT1 and AKT2, BAY 1125976, offers a potent tool for investigating the role of the PI3K/AKT signaling pathway in cancer biology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing BAY 1125976 in cancer cell line studies.

Initially, the query for the experimental design of **BAY-7598** in cancer cell lines did not yield specific published studies. **BAY-7598** is identified as a potent and selective inhibitor of matrix metalloproteinase-12 (MMP12). While MMPs are implicated in cancer progression, detailed cell-based studies for this specific compound in oncology are not readily available in the public domain.^{[1][2]}

Therefore, to fulfill the detailed requirements of this request, we will focus on a well-characterized Bayer compound with extensive research in cancer cell lines: BAY 1125976. This potent and selective allosteric inhibitor of AKT1/2 has been extensively profiled in numerous cancer cell lines and serves as an excellent model for designing and executing cell-based assays to probe the PI3K/AKT pathway.^{[3][4][5]}

Mechanism of Action

BAY 1125976 is an orally bioavailable, non-ATP competitive inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2. It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, thereby preventing its phosphorylation at key activation sites (Threonine 308 and Serine 473) and subsequent activation. This leads to the inhibition of the phosphatidylinositol 3-kinase

(PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and migration.

Data Presentation

Table 1: In Vitro Activity of BAY 1125976 Against AKT Isoforms

Target	IC50 (nM)	ATP Concentration
AKT1	5.2	10 μ M
AKT1	44	2 mM
AKT2	18	10 μ M
AKT2	36	2 mM
AKT3	427	10 μ M

Data sourced from Selleck Chemicals and MedchemExpress.

Table 2: Proliferative Inhibition (GI50) of BAY 1125976 in Various Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)	Key Genetic Features
KPL-4	Breast Cancer	Submicromolar	PIK3CA H1047R mutant
MCF7	Breast Cancer	Submicromolar	PIK3CA E545K mutant
T47D	Breast Cancer	Submicromolar	PIK3CA H1047R mutant
BT-474	Breast Cancer	Submicromolar	PIK3CA K111N mutant
ZR-75-1	Breast Cancer	Submicromolar	-
EVSA-T	Breast Cancer	Submicromolar	-
MDA-MB-453	Breast Cancer	Submicromolar	-
BT20	Breast Cancer	Submicromolar	-
LNCaP	Prostate Cancer	Submicromolar	PTEN null
LAPC-4	Prostate Cancer	Submicromolar	AKT1 E17K mutant
KU-19-19	Bladder Cancer	Not specified	AKT1 E17K mutant

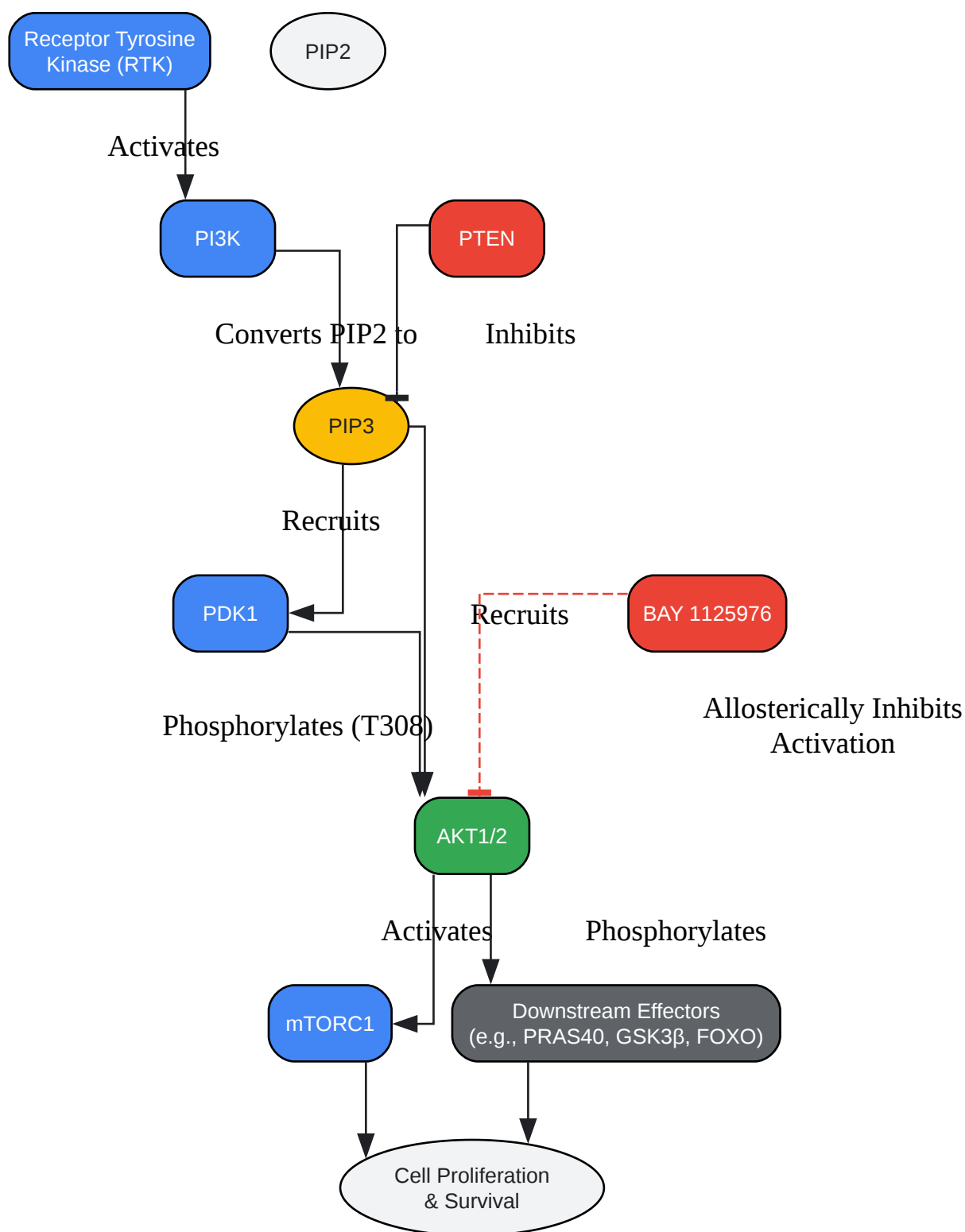
BAY 1125976 shows potent anti-proliferative activity, particularly in cell lines with activating mutations in the PI3K/AKT pathway.

Table 3: Inhibition of Downstream Signaling by BAY 1125976

Cell Line	Target Phosphorylation Site	IC50 (nM)
LAPC-4	AKT1-S473	0.8
LAPC-4	AKT1-T308	5.6
LAPC-4	4EBP1-T70	35
LAPC-4	PRAS40-T246	~141
KU-19-19	AKT1-S473	35
KU-19-19	4EBPI-T70	100

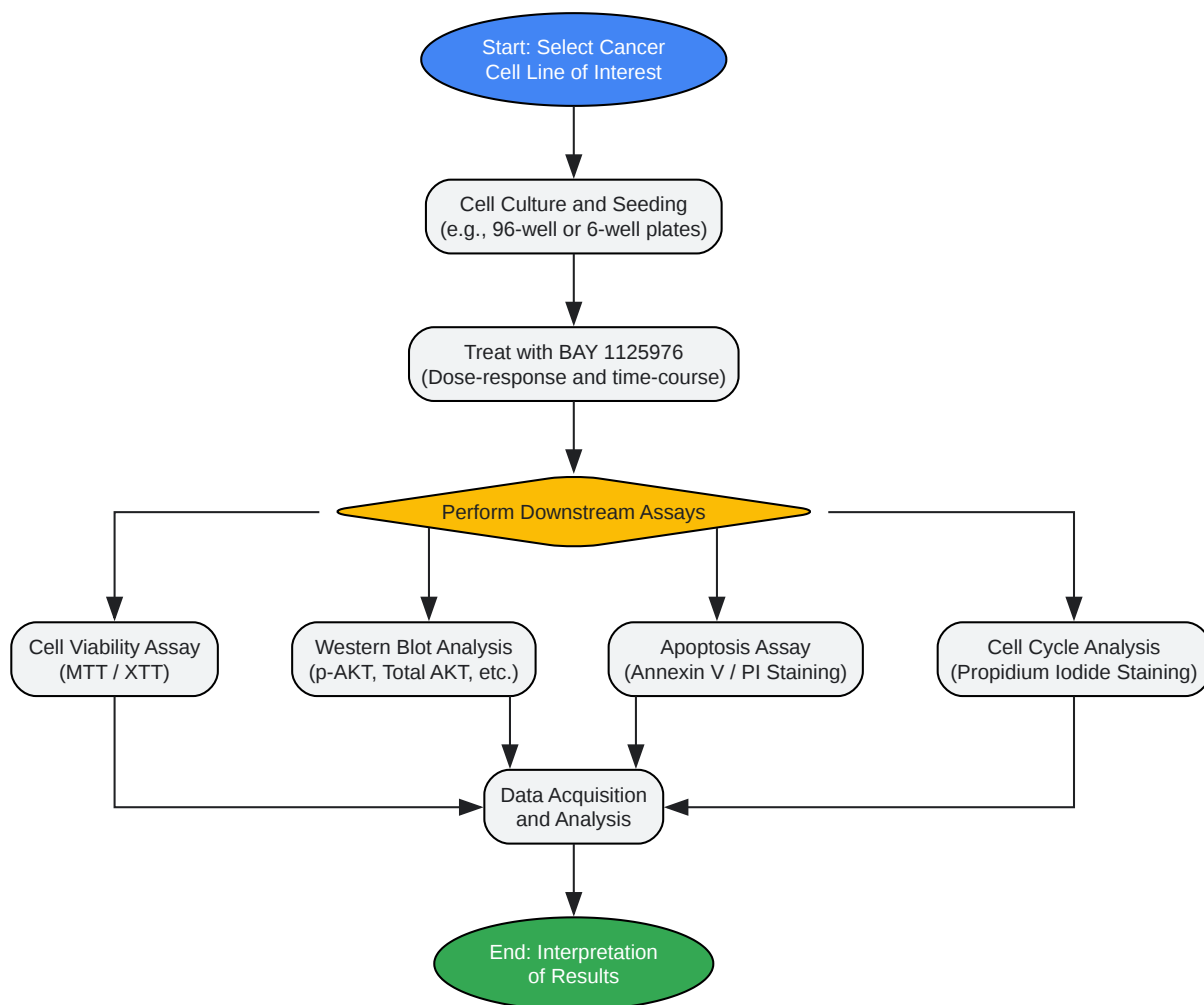
Data reflects the potent inhibition of downstream effectors of AKT signaling.

Mandatory Visualizations



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Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of BAY 1125976.



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